Europium(III) carbonate hydrate, REacton, 99.99% (REO)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

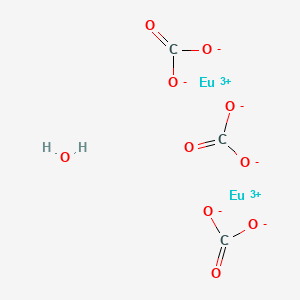

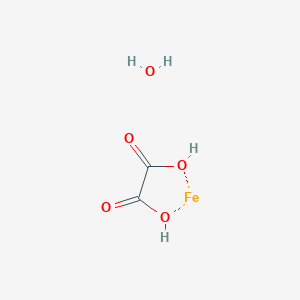

Europium(III) carbonate hydrate, REacton™, 99.99% (REO) is a product of Thermo Scientific Chemicals . It is also known as dieuropium (3+) tricarbonate . The molecular formula is C3Eu2O9 .

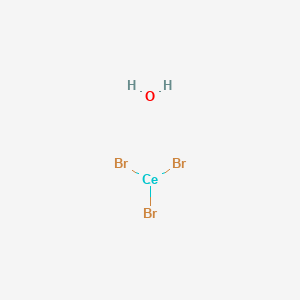

Molecular Structure Analysis

The molecular structure of Europium(III) carbonate hydrate, REacton™, 99.99% (REO) is represented by the SMILES string[Eu+3]. [Eu+3]. [O-]C ( [O-])=O. [O-]C ( [O-])=O. [O-]C ( [O-])=O . This represents two europium ions and three carbonate ions.

Scientific Research Applications

Conversion to Other Europium Compounds

Europium(III) Carbonate Hydrate is a water-insoluble Europium source that can easily be converted to other Europium compounds, such as the oxide by heating (calcination) .

Energy Efficient Fluorescent Lighting

In energy-efficient fluorescent lighting, Europium provides not only the necessary red but also the blue . This makes it a crucial component in the production of energy-saving light bulbs and screens.

Optoelectrical Devices and Semiconductors

The energy bandgap value and Urbach energy computed from diffuse reflectance data of Europium(III) Carbonate Hydrate suggest that the synthesized complexes can be utilized in optoelectrical devices and semiconductors .

Antimicrobial and Anti-oxidant Characteristics

The synthesized complexes of Europium(III) Carbonate Hydrate have shown good anti-oxidant, antibacterial, and antifungal behavior . This makes it a potential candidate for use in the medical and health industry.

Luminescent Red Complex Films

Europium(III) Carbonate Hydrate has been used in the preparation of luminescent red complex films . These films have potential applications in display technologies, signage, and lighting.

Optical Coating and Thin Film Applications

Europium finds application in optical coating and thin film applications . This makes it a valuable material in the production of lenses, mirrors, and other optical components.

Mechanism of Action

Target of Action

It’s known that the compound interacts with acid, releasing carbon dioxide .

Mode of Action

Europium(III) carbonate hydrate is soluble in acid and releases carbon dioxide when it interacts with acid . The reaction can be represented as follows:

Eu2(CO3)3+6H+→2Eu3++3H2O+3CO2↑Eu2(CO3)3 + 6 H+ → 2 Eu^{3+} + 3 H2O + 3 CO2 ↑ Eu2(CO3)3+6H+→2Eu3++3H2O+3CO2↑

Biochemical Pathways

The compound’s interaction with acid and subsequent release of carbon dioxide could potentially affect biochemical processes that involve these substances .

Pharmacokinetics

It is insoluble in water , which could limit its bioavailability. It can be converted to other europium compounds, such as the oxide, by heating .

Result of Action

The primary result of Europium(III) carbonate hydrate’s action is the release of carbon dioxide when it interacts with acid . Additionally, it decomposes at high temperatures to form europium(III) oxide :

Eu2(CO3)3→Eu2O3+3CO2↑Eu2(CO3)3 → Eu2O3 + 3 CO2 ↑ Eu2(CO3)3→Eu2O3+3CO2↑

Action Environment

The action of Europium(III) carbonate hydrate can be influenced by environmental factors such as temperature and the presence of acid. For instance, the compound decomposes at high temperatures to form europium(III) oxide . Its solubility in acid also suggests that acidic environments could enhance its reactivity .

properties

IUPAC Name |

europium(3+);tricarbonate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Eu.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWSECGKSXRERD-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Eu+3].[Eu+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Eu2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium(III) carbonate hydrate | |

CAS RN |

86546-99-8 |

Source

|

| Record name | Europium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)